molecular formula C11H20N2O4 B6596637 Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate CAS No. 1781611-40-2

Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate

Cat. No.: B6596637
CAS No.: 1781611-40-2
M. Wt: 244.29 g/mol
InChI Key: GRALQFVTCWJRQX-UHFFFAOYSA-N
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Description

Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate is a chemical compound with a complex structure that includes a cyclobutane ring, an amino group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate typically involves multiple steps. One common method includes the protection of the amino group with a Boc group, followed by the formation of the cyclobutane ring through cyclization reactions. The final step involves the esterification of the carboxylate group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and the free amine after Boc group removal .

Scientific Research Applications

Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the free amine can interact with target molecules, leading to desired biological or chemical effects .

Properties

IUPAC Name

methyl 3-amino-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(14)16-4)5-7(12)6-11/h7H,5-6,12H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRALQFVTCWJRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781611-40-2
Record name methyl 3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
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